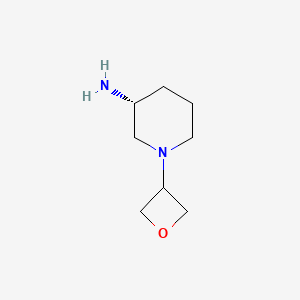

![molecular formula C13H19N3O3 B1396255 N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester CAS No. 1053655-73-4](/img/structure/B1396255.png)

N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester

Vue d'ensemble

Description

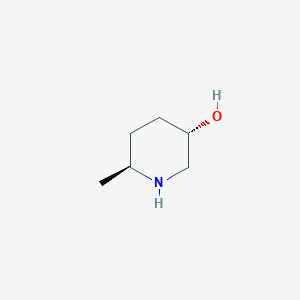

“N’-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C13H19N3O3 . It is a beige solid at room temperature . The IUPAC name for this compound is tert-butyl (2Z)-2-[1-amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O4/c1-14(2,3)21-13(18)17-16-12(15)9-20-11-7-5-10(19-4)6-8-11/h5-9,16H,15H2,1-4H3,(H,17,18) . This code provides a textual representation of the compound’s molecular structure. Unfortunately, a detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis

This compound is a beige solid at room temperature . Its molecular weight is 295.34 . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.Applications De Recherche Scientifique

Chemical Synthesis and Reactions

N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester has been utilized in various chemical synthesis and reaction studies. For instance, Rossi et al. (2007) explored its role in the divergent synthesis of different chemical structures like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, depending on the choice of solvents and temperatures (Rossi et al., 2007). Additionally, Shao et al. (2006) demonstrated its use in the one-pot synthesis of 4-substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones, highlighting its utility in forming sterically hindered compounds (Shao et al., 2006).

Synthesis of Amino Acids and Derivatives

The compound has been instrumental in the synthesis of amino acids and their derivatives. A study by Sting and Seebach (1996) focused on creating derivatives like threonine and allo-threonine analogs, showcasing the compound's versatility in synthesizing complex amino acids (Sting & Seebach, 1996).

Pharmaceutical Applications

In the pharmaceutical domain, the compound has been used for the synthesis of specific derivatives with potential medical applications. For instance, Mao et al. (2004) synthesized novel N-oxalyl derivatives of tebufenozide to evaluate their larvicidal activities, demonstrating the compound's applicability in developing bioactive molecules (Mao et al., 2004).

Material Science and Solid Phase Synthesis

In material science and solid-phase synthesis, the compound has been used in the preparation of polymer-bound trityl-hydrazines, as explored by Stavropoulos et al. (2004), for synthesizing partially protected peptide hydrazides, indicating its significance in advanced materials research (Stavropoulos et al., 2004).

Novel Synthesis Techniques

Researchers have also developed novel synthesis techniques using this compound. For example, Chan et al. (1995) introduced a new carboxy-protecting group for synthesizing atypical peptides, highlighting innovative approaches in peptide synthesis (Chan et al., 1995).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302+H312+H332;H315;H319;H335, indicating potential harm to the eyes, skin, and respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P302+P352), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Propriétés

IUPAC Name |

tert-butyl N-[(Z)-[amino-(4-methoxyphenyl)methylidene]amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-15-11(14)9-5-7-10(18-4)8-6-9/h5-8H,1-4H3,(H2,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRFEIUNYJDICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C(C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/N=C(/C1=CC=C(C=C1)OC)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101154120 | |

| Record name | 1,1-Dimethylethyl 2-[imino(4-methoxyphenyl)methyl]hydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101154120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester | |

CAS RN |

1053655-73-4 | |

| Record name | 1,1-Dimethylethyl 2-[imino(4-methoxyphenyl)methyl]hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-[imino(4-methoxyphenyl)methyl]hydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101154120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

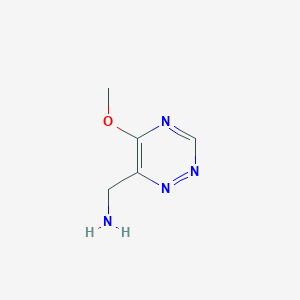

![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)

![Imidazo[1,2-c]pyrimidin-7-amine](/img/structure/B1396175.png)

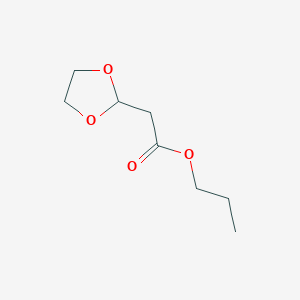

![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)

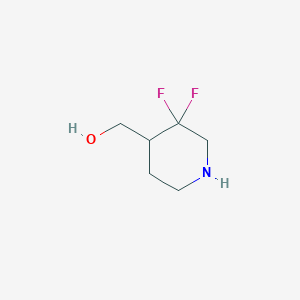

![[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid](/img/structure/B1396179.png)

![Spiro[2.3]hexan-4-amine](/img/structure/B1396185.png)

![3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1396193.png)